![molecular formula C27H28N2O B2754590 2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone CAS No. 2034265-38-6](/img/structure/B2754590.png)

2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

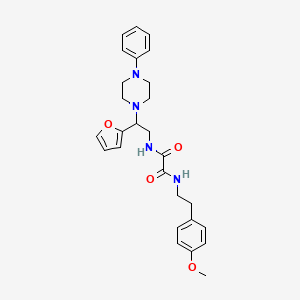

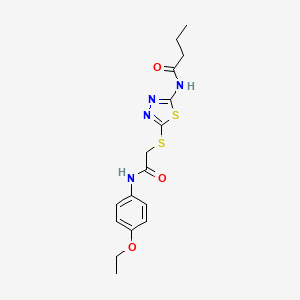

The compound “2-([1,1’-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone” is also known as Indapyrophenidone . It is a synthetic drug of the cathinone class that has been sold online as a designer drug . The substance is the indanyl-α-phenyl analogue of the stimulant drug α-PVP .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole moiety fused to a pyridine nucleus . The compound has a molar mass of 305.421 g·mol −1 .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Methodologies

One study explored a non-cyanide synthesis method for producing 3-cyanoisoquinolines, showcasing an innovative approach to synthesizing complex heterocyclic compounds without relying on hazardous cyanide reagents. This method could potentially be applicable or adapted for synthesizing structures similar to "2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone" by modifying the starting materials or reaction conditions (Kopchuk et al., 2017).

Another research area involves the synthesis and characterization of novel cathinone derivatives, emphasizing the identification and structural elucidation of new psychoactive substances. While this study focuses on a different compound, the methodologies employed, such as various spectroscopic techniques, could be relevant for analyzing and characterizing "this compound" (Bijlsma et al., 2015).

Chemical Properties and Reactions

Research on hydrogen-bonding patterns in enaminones, including studies on compounds structurally related to the query compound, provides insight into the inter- and intramolecular interactions that can influence the stability, reactivity, and crystallization of such molecules. These studies are crucial for understanding the chemical behavior of complex organic compounds (Balderson et al., 2007).

The synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates showcases a method for introducing phosphonate groups into the isoquinoline framework, demonstrating the versatility of 1,2-dihydroisoquinoline derivatives as intermediates for further functionalization. This could imply potential routes for derivatizing "this compound" to access a broader range of biologically active molecules (Ye, Zhou, & Wu, 2009).

Biological Applications

The development of selective butyrylcholinesterase (BChE) inhibitors from a structure-based virtual screening, leading to the discovery of compounds with anti-Aβ aggregation activity, highlights the potential of using complex heterocyclic compounds like "this compound" in therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's (Jiang et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-(4-phenylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O/c30-27(18-21-10-12-24(13-11-21)22-6-2-1-3-7-22)29-17-15-26(20-29)28-16-14-23-8-4-5-9-25(23)19-28/h1-13,26H,14-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMODNZMBMQERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2754507.png)

![[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2754508.png)

![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methylacetamide](/img/structure/B2754516.png)

![2-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2754518.png)

![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2754529.png)